molecular formula C10H17NO B1435011 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane CAS No. 1803597-82-1

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane

Cat. No.: B1435011
CAS No.: 1803597-82-1
M. Wt: 167.25 g/mol
InChI Key: XYMUNDPNQNXVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane is a high-value spirocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique three-dimensional structure that combines a 2-azaspiro[3.3]heptane scaffold with an oxolane (tetrahydrofuran) ring. The spirocyclic scaffold is recognized for its rigidity and potential to improve physicochemical properties, making it a valuable template for designing novel bioactive molecules . Compounds containing the 2-azaspiro[3.3]heptane moiety are being explored in the development of new therapeutic agents, with published patent literature indicating their application in the research of anticancer treatments . The integration of the oxolane group further enhances the molecular complexity and can influence the compound's polarity and conformational stability. Researchers utilize this bifunctional heterocycle as a key synthetic intermediate to create more complex molecular architectures, particularly for probing biological targets and structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(oxolan-2-yl)-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h8-9,11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMUNDPNQNXVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2C3(CCC3)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Example Method (Based on Patent and Literature Data):

  • Starting Material: 2-tosyl-2-azaspiro[3.3]heptane derivative.
  • Solvent: 1,2-dimethoxyethane (DME).
  • Reducing Agent: Sodium naphthalene solution (freshly prepared).
  • Procedure:
    • Dissolve 2-tosyl-2-azaspiro[3.3]heptane (7.3 g, 0.03 mol) in 30 mL of 1,2-dimethoxyethane.
    • Add 50 mL of sodium naphthalene solution dropwise under ice-water cooling.
    • Stir the mixture at room temperature for 1 hour.
    • Quench the reaction with water.
    • Concentrate the reaction mixture and purify via silica gel column chromatography using dichloromethane:methanol gradient (20:0 to 0:1).
  • Yield: Approximately 83% of 2-azaspiro[3.3]heptane is obtained.

This method efficiently removes the tosyl protecting group and generates the free azaspiro compound suitable for further functionalization.

Alternative Synthetic Routes and Scale-Up

Research literature describes scalable synthetic routes for related azaspiro compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which can serve as intermediates for further derivatization including oxolane substitution. These methods emphasize:

  • Use of bifunctional intermediates enabling selective derivatization on azetidine and cyclobutane rings.
  • Compatibility with scale-up processes for industrial synthesis.

Summary Table of Preparation Conditions

Step Starting Material Reagents/Conditions Solvent Temperature Yield (%) Notes
1 2-tosyl-2-azaspiro[3.3]heptane Sodium naphthalene (fresh) 1,2-Dimethoxyethane 0°C to RT (1 h) 83 Tosyl removal to free azaspiro compound
2 2-azaspiro[3.3]heptane Oxolane electrophile/nucleophile Variable Variable Not specified Functionalization at 3-position with oxolane

Research Findings and Notes

  • The sodium naphthalene reduction method is effective for deprotection and generation of the azaspiro core with high yield and purity.
  • The reaction conditions are mild, avoiding ring strain-induced decomposition of the spiro system.
  • Functionalization with oxolane requires careful control of regioselectivity and protection of sensitive groups to avoid side reactions.
  • Scale-up potential has been demonstrated for related azaspiro compounds, indicating feasibility for industrial applications.
  • Further optimization may involve exploring alternative nucleophiles or catalysts to improve the efficiency of oxolane attachment.

Chemical Reactions Analysis

Types of Reactions

1-(oxolan-2-yl)-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium

Biological Activity

3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane is a compound belonging to the class of azaspiro compounds, which are increasingly recognized for their potential in drug discovery due to their unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of this compound features a spirocyclic framework that includes a nitrogen atom, which is characteristic of many bioactive compounds. The synthesis typically involves asymmetric methods to ensure high yields and purity, as demonstrated in studies focusing on similar azaspiro compounds .

Antimicrobial Activity

Research has shown that derivatives of azaspiro[3.3]heptane exhibit significant antimicrobial properties. A study highlighted the bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of biofilm formation, which is critical for pathogenicity .

Cytotoxicity

Cytotoxicity assessments have been conducted using normal cell lines such as L929 and cancer cell lines like A549 and HepG2. The results indicated that while some derivatives showed increased viability in certain concentrations, others exhibited cytotoxic effects at higher doses. For instance, compound 25 demonstrated significant toxicity at concentrations above 100 µM, while others promoted cell viability .

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the spirocyclic structure allows for unique conformational flexibility, which may enhance binding affinity to target sites involved in cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy : In a comparative study, various azaspiro derivatives were tested against standard antibiotics like ciprofloxacin. The results indicated that certain derivatives not only matched but exceeded the antimicrobial efficacy of ciprofloxacin against resistant strains .
  • Cytotoxicity Profiling : A detailed cytotoxicity study revealed that while some compounds led to increased metabolic activity in cancer cells, others resulted in significant cell death at elevated concentrations. This dual behavior suggests potential for selective targeting in cancer therapy .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA8 µg/mL
Compound BE. coli16 µg/mL
Compound CPseudomonas aeruginosa32 µg/mL

Table 2: Cytotoxicity Results on L929 Cells

CompoundConcentration (µM)Viability (%) after 24hViability (%) after 48h
Compound A10077%68%
Compound B20089%73%
Compound C5086%97%

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

Research indicates that derivatives of 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane exhibit promising antiviral activity. For instance, compounds related to this structure have been investigated for their efficacy against viruses such as HIV and influenza. A notable study demonstrated that certain derivatives could inhibit viral replication effectively, suggesting potential as antiviral agents in therapeutic settings .

1.2 Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound. Studies have shown that it can protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways that are crucial for neuronal survival and function .

Pharmacological Applications

2.1 CB2 Receptor Modulation

The compound has been identified as a modulator of the cannabinoid receptor type 2 (CB2), which plays a significant role in immune response and inflammation. Research has indicated that compounds similar to this compound can reduce inflammatory markers in various models, highlighting their potential in treating conditions like arthritis and other inflammatory diseases .

2.2 Antidepressant Activity

Emerging studies suggest that this compound may also possess antidepressant-like effects. Animal models have shown improvements in mood-related behaviors following treatment with derivatives of this compound, indicating its possible role as a novel antidepressant agent.

Data Tables

Here are some summarized findings regarding the pharmacological properties of this compound:

Application Effect Study Reference
AntiviralInhibition of viral replication
NeuroprotectionProtection against oxidative stress
CB2 Receptor ModulationReduced inflammatory markers
AntidepressantImprovement in mood-related behaviors

Case Studies

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal explored the antiviral efficacy of various spirocyclic compounds, including those based on this compound. The results indicated significant inhibition of HIV replication compared to control groups, suggesting a potential pathway for developing new antiviral drugs .

Case Study 2: Neuroprotective Mechanisms

In another research project, the neuroprotective effects were assessed using a model of oxidative stress in neuronal cells treated with derivatives of this compound. The findings revealed that these compounds significantly reduced cell death and improved cell viability, providing insights into their mechanism of action against neurodegenerative diseases .

Comparison with Similar Compounds

Structural and Functional Insights

  • Rigidity vs. Flexibility : The 2-azaspiro[3.3]heptane core provides inherent rigidity, which reduces conformational entropy and improves binding specificity compared to linear amines like piperidine . For example, compound 18 (a 2-azaspiro[3.3]heptane derivative) demonstrated superior oral bioavailability in HbF induction due to its constrained geometry .
  • Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl group in 6-(trifluoromethyl)-2-azaspiro[3.3]heptane enhances lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration . Aromatic Groups (e.g., phenyl, bromophenyl): Aromatic substituents improve interactions with hydrophobic binding pockets. The 4-bromophenyl derivative (252.16 g/mol) showed promise in kinase inhibition, leveraging halogen bonding for target affinity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane?

The synthesis often involves spirocyclization strategies. For example, hydroxide-facilitated alkylation of amines with bis(bromomethyl)oxetane derivatives under Schotten–Baumann conditions can form the azetidine core . Alternatively, Carreira’s group developed a scalable route starting from cyclobutane derivatives via Wittig reactions and [2+2] cycloadditions, achieving gram-scale synthesis with >70% yields . Key intermediates like tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate are functionalized further via coupling reactions (e.g., HATU-mediated amidation) .

Q. Why is 2-azaspiro[3.3]heptane considered a bioisostere for piperidine in drug design?

The spirocyclic structure introduces 3D complexity and higher Fsp³ character, improving metabolic stability by reducing oxidative metabolism compared to flat piperidine rings. For instance, the rigid geometry minimizes interactions with cytochrome P450 enzymes, enhancing pharmacokinetic profiles . Computational studies suggest improved binding entropy due to restricted conformational flexibility .

Q. How can structural conformation of this compound derivatives be validated experimentally?

X-ray crystallography and NMR spectroscopy are critical. For example, tert-butyl-protected derivatives (e.g., tert-butyl 2-azaspiro[3.3]heptane-6-carboxylate) have been characterized via ¹H/¹³C NMR (δ 1.4–3.8 ppm for sp³ carbons) and LC-MS (e.g., m/z 318.2 [MH⁺]) to confirm regio- and stereochemistry .

Advanced Research Questions

Q. What strategies address low yields in spirocyclic ring formation during large-scale synthesis?

Optimizing reaction conditions (e.g., solvent polarity, temperature, and base strength) is essential. In a 100 g-scale synthesis of a related spiroazetidine, using DMSO as a polar aprotic solvent and NaOH as a base improved alkylation efficiency, achieving 87% yield . Purification via silica gel chromatography (ethyl acetate/petroleum ether gradients) or distillation (>95% purity) is standard .

Q. How do electronic and steric effects of substituents on the oxolane ring influence pharmacological activity?

Substituents like electron-withdrawing groups (e.g., nitro or trifluoromethyl) on the oxolane ring enhance metabolic stability but may reduce solubility. For example, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane derivatives showed improved tuberculosis inhibition (TBI-223) due to balanced lipophilicity (logP ~2.5) and hydrogen-bonding capacity .

Q. What analytical techniques resolve contradictions in stereochemical assignments of spirocyclic products?

Advanced NMR techniques (e.g., NOESY or COSY) and chiral HPLC are employed. For instance, diastereomeric 2-azaspiro[3.3]heptane derivatives were differentiated via ¹H NMR coupling constants (J = 6–10 Hz for axial vs. equatorial protons) and X-ray crystallography .

Q. How can functionalization of the 2-azaspiro[3.3]heptane core diversify its applications in PROTACs or covalent inhibitors?

Introducing orthogonal handles (e.g., hydroxyl, amine, or boronic ester groups) enables modular derivatization. In PROTAC synthesis, tert-butyl 4-[6-(2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-isoindol-5-yl]oxy]ethyl)-2-azaspiro[3.3]heptan-2-yl]benzoate was synthesized via Mitsunobu coupling (PPh₃/DIAD), achieving 17% yield after silica gel purification .

Data Discrepancy and Optimization

Q. Why do reported yields for spirocyclic intermediates vary across studies?

Variability arises from differences in starting material purity, reaction scale, and workup methods. For example, tert-butyl 6-(2-hydroxyethyl)-2-azaspiro[3.3]heptane-2-carboxylate synthesis showed 93% yield in small-scale reactions but dropped to 9.4% during scaled-up coupling due to side reactions (e.g., epoxide ring-opening) .

Q. How can photoredox catalysis improve functionalization of 2-azaspiro[3.3]heptane derivatives?

Visible-light-mediated [2+2] cycloadditions using Ir(III) photosensitizers enable stereoselective dicarbofunctionalization. For example, styrenes and azaspiroheptanes reacted under blue light to yield polysubstituted derivatives with >90% diastereomeric excess, bypassing traditional thermal activation .

Methodological Recommendations

  • Synthetic Optimization : Prioritize Schotten–Baumann conditions for azetidine ring formation .
  • Analytical Workflow : Combine LC-MS (e.g., ESI+ for MH⁺ detection) and 2D NMR for structural validation .
  • Functionalization : Use HATU/DIAD-mediated couplings for amide/ester linkages in PROTACs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane
Reactant of Route 2
3-(Oxolan-2-yl)-2-azaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.